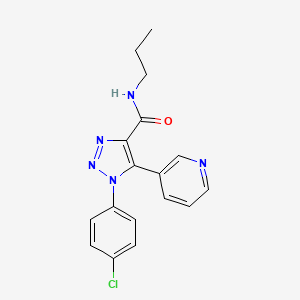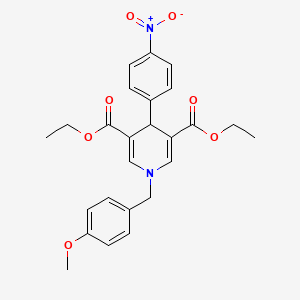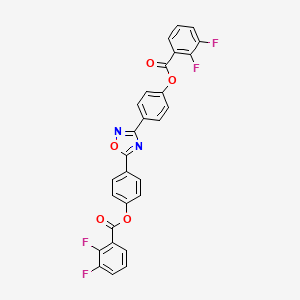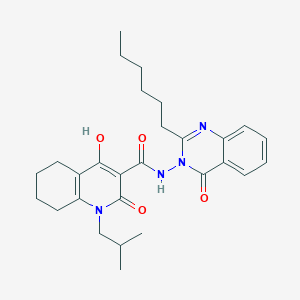![molecular formula C19H16BrN3O4S B11207905 3-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11207905.png)
3-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines a brominated benzamide moiety with a thieno-pyrazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno-Pyrazole Core: The thieno-pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as a thieno[3,4-c]pyrazole derivative.
Coupling with Benzamide: The final step involves coupling the brominated thieno-pyrazole with 4-methoxyphenyl benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno-pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of thieno-pyrazole derivatives with various biological targets.
作用機序
The mechanism of action of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thieno-pyrazole core may interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. Further studies are needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar 4-methoxyphenyl groups may exhibit comparable biological activities.
Thieno-pyrazole derivatives: Other thieno-pyrazole derivatives may share similar chemical properties and reactivity.
Uniqueness
The uniqueness of 3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H16BrN3O4S |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
3-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H16BrN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) |
InChIキー |
VVIADBQCHMHJLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11207826.png)
![3-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11207829.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11207833.png)
![2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207838.png)
![7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11207842.png)
![1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea](/img/structure/B11207844.png)

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11207853.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B11207872.png)


![3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11207889.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B11207896.png)

